2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione (hereafter referred to as 2-Imidazol-1-ylpropylisoindole-1,3-dione or IPD) is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry. IPD has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-proliferative properties. In addition, IPD has been studied for its potential use in drug delivery systems, as a potential therapeutic agent, and as a potential biomarker.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to "2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione" involves strategic reactions combining N-(bromomethyl)phthalimide and imidazole, yielding structures stabilized by weak intermolecular interactions and π–π interactions, demonstrating the compound's potential for further chemical modification and application in various fields (Su-Qing Wang, F. Jian, & Huan-Qiang Liu, 2008).
Another study emphasizes the stereoselective synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones, indicating high yields and stereoselectivities. This highlights the compound's versatility and potential for creating a variety of chemically and structurally diverse derivatives (A. Katritzky, Yongjiang Xu, H. He, & P. Steel, 2001).
Biological Applications and Potential
Research into N-[(1H-heteroaryl)alkyl]-1H-isoindole-1,3(2H)-diones explores their biological properties as both thromboxane synthetase inhibitors and potential antihypertensive agents. The study identifies specific derivatives that exhibit strong activity, shedding light on the compound's therapeutic potential (J. Press, W. B. Wright, P. Chan, J. Marsico, M. Haug, J. Tauber, & A. S. Tomcufcik, 1986).
The green synthesis of new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-dione derivatives in aqueous medium presents an environmentally friendly approach to obtaining these compounds. This method's diastereoselectivity and high yields further underscore the compound's applicability in creating biologically active derivatives (Nadia Bouzayani, Jamil Kraїem, S. Marque, Y. Kacem, A. Carlin-Sinclair, J. Marrot, & B. B. Hassine, 2018).
Advanced Materials and Sensing Applications
A study on the synthesis of fused multifunctionalized isoindole-1,3-diones through a domino reaction showcases the compound's potential in creating advanced materials with intricate structures. This approach highlights its utility in designing materials with specific functionalities (Qiong Hu, Lidong Li, Fei Yin, Hao Zhang, Yadong Hu, Baohua Liu, & Yimin Hu, 2017).
The development of a Schiff base chemosensor based on an isoindole-imidazole scaffold for the selective sensing of Zn2+ ions demonstrates the compound's potential in environmental monitoring and analytical chemistry. This work underscores the versatility of such compounds in creating sensitive and selective sensors for specific ions (Sutapa Sahu, Yeasin Sikdar, Riya Bag, Javier Cerezo, J. P. Cerón-Carrasco, & Sanchita Goswami, 2022).
Mechanism of Action
Target of Action
The compound “2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione” is an imidazole derivative. Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various targets depending on their structure and functional groups . For instance, some imidazole derivatives inhibit the synthesis of sterols in fungi by binding to the heme cofactor of the cytochrome CYP51 .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Based on the known activities of imidazole derivatives, it can be inferred that the compound could potentially exhibit a range of effects, such as antibacterial, antitumor, antidiabetic, and others .
properties
IUPAC Name |
2-[3-(1H-imidazol-2-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-10-4-1-2-5-11(10)14(19)17(13)9-3-6-12-15-7-8-16-12/h1-2,4-5,7-8H,3,6,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKDBQFTGAPJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.